
2-((3-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one
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Description
2-((3-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H18ClN3O2S and its molecular weight is 363.86. The purity is usually 95%.
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Biological Activity
The compound 2-((3-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one is a synthetic derivative belonging to the pyrimidine class, characterized by a complex molecular structure that suggests potential biological activities. Its design incorporates several functional groups that may interact with biological targets, particularly kinases, which are crucial in various signaling pathways and disease processes.
Molecular Structure
The molecular formula of the compound is C17H18ClN3O2S, with a molecular weight of 363.86 g/mol. The structure features:
- A pyrimidine core which is known for its biological activity.
- A thioether linkage from a 3-chlorobenzyl group, enhancing lipophilicity and potential interactions with proteins.
- An oxo-functionalized ethylene chain linked to a pyrrolidinyl amino group, suggesting possible interactions in enzyme inhibition and receptor binding.
Kinase Inhibition
Pyrimidine derivatives have been extensively studied for their kinase inhibitory properties, which are relevant in cancer therapy and other diseases. The presence of the thione group in this compound indicates potential kinase inhibitory activity, similar to other pyrimidine-based compounds that have shown effectiveness against various kinases involved in tumor progression and survival.
Research indicates that modifications in the pyrimidine structure can lead to enhanced biological activity. For instance, compounds with similar structural motifs have demonstrated significant inhibition of tyrosine kinases, which are pivotal in cancer signaling pathways .
Antioxidant Activity
While specific studies on this compound's antioxidant properties are lacking, related thiazolidinone derivatives have exhibited antioxidant effects. These compounds can reduce oxidative stress by scavenging free radicals, suggesting that this pyrimidine derivative might also possess such properties .
Anticancer Activity
Preliminary studies on structurally similar compounds indicate potential anticancer effects. For example, certain pyrrolidine-containing derivatives have shown cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. This suggests that this compound could be evaluated for its anticancer potential through cell viability assays .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c18-13-5-3-4-12(8-13)11-24-17-19-14(9-15(22)20-17)10-16(23)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCQTSBOUOEFMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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